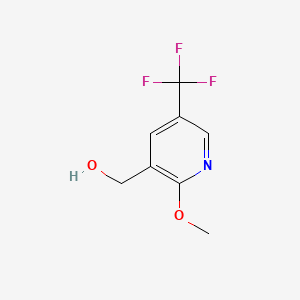

(2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2/c1-14-7-5(4-13)2-6(3-12-7)8(9,10)11/h2-3,13H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXHXJFJZDJWFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856527 | |

| Record name | [2-Methoxy-5-(trifluoromethyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227581-36-3 | |

| Record name | [2-Methoxy-5-(trifluoromethyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol, a valuable building block in modern medicinal chemistry. The strategic incorporation of both a trifluoromethyl group and a pyridylmethanol moiety offers a unique combination of physicochemical properties beneficial for drug discovery programs.[1][2][3] This document details the synthetic strategy, reaction mechanisms, and step-by-step experimental protocols, aimed at researchers, scientists, and professionals in drug development. The presented methodology is designed to be both scalable and reproducible, ensuring its practical application in a laboratory setting.

Introduction: The Significance of Trifluoromethyl-Substituted Pyridylmethanols

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals, owing to its unique electronic properties and ability to engage in hydrogen bonding.[1][2] The introduction of a trifluoromethyl (-CF3) group can significantly enhance the therapeutic potential of a molecule by improving its metabolic stability, increasing its lipophilicity for better membrane permeability, and modulating its binding affinity to biological targets.[3][4] Consequently, trifluoromethylpyridines have emerged as crucial intermediates in the development of novel therapeutic agents.[1][2]

The target molecule, this compound, combines these advantageous features with a reactive hydroxymethyl group at the 3-position of the pyridine ring. This functional handle allows for further molecular elaboration, making it a highly versatile synthon for the construction of complex drug candidates. Its structural motifs are of significant interest in the exploration of new treatments for a range of diseases.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be approached through a logical retrosynthetic disconnection. The primary strategy detailed in this guide commences with the commercially available and relatively inexpensive starting material, 2-chloro-5-(trifluoromethyl)pyridine. The synthesis is designed as a three-step sequence:

-

Nucleophilic Aromatic Substitution: The initial step involves the displacement of the chloro group at the 2-position with a methoxy group. This is a crucial transformation to install one of the key functionalities of the target molecule.

-

Directed Ortho-Metalation and Formylation: With the methoxy group in place, a directed ortho-metalation strategy is employed to selectively introduce a formyl group at the 3-position. The methoxy group acts as a directing group, facilitating lithiation at the adjacent C-3 position. Subsequent quenching with an appropriate electrophile, such as N,N-dimethylformamide (DMF), yields the corresponding aldehyde.

-

Reduction of the Aldehyde: The final step is the chemoselective reduction of the newly introduced formyl group to the desired hydroxymethyl functionality, yielding the target compound.

This strategic approach offers excellent control over regioselectivity and employs well-established and reliable chemical transformations.

Figure 1: A diagram illustrating the synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Methoxy-5-(trifluoromethyl)pyridine

The conversion of 2-chloro-5-(trifluoromethyl)pyridine to its methoxy analog is efficiently achieved via a nucleophilic aromatic substitution reaction using sodium methoxide.

Protocol:

-

To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-methoxy-5-(trifluoromethyl)pyridine as a pure compound.

Step 2: Synthesis of 2-Methoxy-5-(trifluoromethyl)pyridine-3-carbaldehyde

This step utilizes a directed ortho-metalation approach, where the methoxy group directs the deprotonation to the C-3 position, followed by formylation.[5][6][7][8]

Protocol:

-

Prepare a solution of lithium diisopropylamide (LDA) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C.

-

To this solution, slowly add a solution of 2-methoxy-5-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous THF while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Add anhydrous N,N-dimethylformamide (DMF) (2.0 equivalents) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 2-methoxy-5-(trifluoromethyl)pyridine-3-carbaldehyde.

Step 3: Synthesis of this compound

The final step involves the reduction of the aldehyde to the corresponding primary alcohol using a mild reducing agent such as sodium borohydride.[9][10]

Protocol:

-

Dissolve 2-methoxy-5-(trifluoromethyl)pyridine-3-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise to the solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Analytical Data |

| 2-Methoxy-5-(trifluoromethyl)pyridine | C7H6F3NO | 177.12 | 85-95 | ¹H NMR, ¹³C NMR, MS |

| 2-Methoxy-5-(trifluoromethyl)pyridine-3-carbaldehyde | C8H6F3NO2 | 205.13 | 60-75 | ¹H NMR, ¹³C NMR, MS, IR |

| This compound | C8H8F3NO2 | 207.15 | 90-98 | ¹H NMR, ¹³C NMR, MS, HRMS |

Conclusion

This guide has outlined a reliable and efficient three-step synthesis of this compound from the readily accessible starting material, 2-chloro-5-(trifluoromethyl)pyridine. The described protocols are based on well-established chemical principles and are designed to be readily implemented in a standard organic synthesis laboratory. The strategic use of nucleophilic aromatic substitution, directed ortho-metalation, and selective reduction provides a high-yielding and scalable route to this valuable building block. The availability of this synthetic methodology will undoubtedly facilitate further exploration of trifluoromethyl-substituted pyridylmethanols in the pursuit of novel therapeutic agents.

References

- Fallis, A. G.; Snieckus, V. The Directed Ortho Metalation Reaction. A Review. Can. J. Chem.1984, 62 (12), 2575-2590.

- Periasamy, M.; Thirumalaikumar, M. Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. J. Organomet. Chem.2000, 609 (1-2), 137-151.

- Queguiner, G.; Marsais, F.; Snieckus, V.; Epsztajn, J. The Directed Ortho Metalation of Pyridine and its Derivatives. Adv. Heterocycl. Chem.1991, 52, 187-304.

- Comins, D. L.; Joseph, S. P. Ortho Lithiation of 2-, 3-, and 4-Methoxypyridines. Tetrahedron Lett.1986, 27 (39), 4837-4840.

- Gribble, G. W.; Saulnier, M. G. Directed Lithiation of Methoxypyridines. Tetrahedron Lett.1980, 21 (42), 4137-4140.

- Marsais, F.; Quéguiner, G. Directed lithiation of π-deficient N-heteroaromatics. Part 1: The pyridine series. Tetrahedron1983, 39 (12), 2009-2021.

-

Tsukamoto, M.; Nakamura, T. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J. Pestic. Sci.2021 , 46 (3), 294–308. [Link]

-

Organic Chemistry Portal. Formylation. [Link]

-

Organic Chemistry Portal. Sodium Borohydride. [Link]

-

Tsukamoto, M.; Nakamura, T. Trifluoromethylpyridine: Its chemistry and applications. Research Outreach2023 , 138, 124-127. [Link]

-

El-Ghanam, A. M. Directed Lithiation and Substitution of Pyridine Derivatives. HETEROCYCLES2015 , 91 (3), 479-510. [Link]

-

Aladdin. [2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methanol. [Link]

-

PubChem. [2-(Trifluoromethyl)pyridin-3-yl]methanol. [Link]

-

Di Micco, S.; et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules2024 , 29(13), 3009. [Link]

-

European Patent Office. Preparation of (trifluoromethyl)pyridines. EP 0110690 A1. [Link]

-

European Patent Office. METHOD FOR PREPARING 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. EP 4105202 B1. [Link]

- Google Patents. Preparation of 2-chloro-5-trifluoromethylpyridine. EP0013474B1.

-

MDPI. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules2020 , 25(1), 123. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules2024 , 29(13), 3009. [Link]

-

National Center for Biotechnology Information. Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? J. Org. Chem.2003 , 68(6), 2243-2247. [Link]

-

Oriental Journal of Chemistry. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. [Link]

-

Royal Society of Chemistry. Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Chem. Sci., 2018 , 9, 594-599. [Link]

-

Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]

-

Royal Society of Chemistry. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New J. Chem., 2016 , 40, 9014-9018. [Link]

-

ResearchGate. Reaction of pyridine carboxylic esters with sodium borohydride. [Link]

-

Science of Synthesis. Formylation of Arylmetal Reagents. [Link]

- Google Patents. A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. WO2014198278A1.

-

Organic Chemistry Portal. Sodium borohydride. [Link]

-

Semantic Scholar. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]

-

PubChem. [2-(Trifluoromethyl)pyridin-3-yl]methanol. [Link]

- Google Patents. Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes. US5708180A.

-

MDPI. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules2021 , 26(1), 123. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. researchgate.net [researchgate.net]

- 9. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]

- 10. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

An In-depth Technical Guide to (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery

The incorporation of fluorine atoms into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3), in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. When this functional group is appended to a pyridine scaffold—a privileged heterocycle in numerous approved drugs—it gives rise to a class of building blocks with significant potential in drug discovery. This guide focuses on a specific and increasingly important member of this class: (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol. Its unique substitution pattern makes it a valuable intermediate, especially in the burgeoning field of targeted protein degradation.

This technical guide provides a comprehensive overview of the chemical structure, synthesis, characterization, and applications of this compound, with a particular focus on its role as a building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Table of Contents

-

Chemical and Physical Properties

-

Synthesis and Purification

-

Spectroscopic Characterization

-

Applications in Drug Development: A Gateway to PROTACs

-

Reactivity and Handling

-

References

Chemical and Physical Properties

This compound is a substituted pyridine derivative with the following key identifiers:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1227581-36-3[1] |

| Molecular Formula | C₈H₈F₃NO₂[1] |

| Molecular Weight | 207.15 g/mol [1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. |

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step sequence, typically culminating in the reduction of a carbonyl group at the 3-position of the pyridine ring. While a variety of synthetic routes to substituted trifluoromethylpyridines have been reported, a common strategy involves the preparation of a key intermediate, 2-methoxy-5-(trifluoromethyl)nicotinaldehyde, followed by its reduction.

Synthesis of the Aldehyde Precursor: 2-Methoxy-5-(trifluoromethyl)nicotinaldehyde

The synthesis of the aldehyde precursor is a critical step. While multiple strategies exist for the construction of substituted pyridines, a plausible route can be adapted from known methodologies for similar structures. This often involves the construction of the pyridine ring followed by functional group interconversions.

Reduction to this compound

The final step in the synthesis is the reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering high yields and operational simplicity.

Experimental Protocol: A Representative Procedure

Causality Behind Experimental Choices: Sodium borohydride is chosen for its chemoselectivity in reducing aldehydes in the presence of other potentially reducible functional groups on the pyridine ring. Ethanol is a suitable protic solvent that facilitates the reaction and dissolves the starting material. The reaction is typically performed at a low temperature initially to control the exothermic reaction, and then allowed to warm to room temperature to ensure complete conversion. An aqueous workup with a mild acid is necessary to neutralize the reaction and facilitate the extraction of the product into an organic solvent.

Step-by-step Methodology:

-

Reaction Setup: To a solution of 2-methoxy-5-(trifluoromethyl)nicotinaldehyde (1.0 eq) in ethanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is neutral. Concentrate the mixture under reduced pressure to remove the ethanol.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.

Caption: Synthetic workflow for the reduction of the aldehyde precursor.

Spectroscopic Characterization

Unambiguous identification of this compound is achieved through a combination of spectroscopic techniques. The following are expected spectral data based on the structure and data from analogous compounds.

1H NMR (400 MHz, CDCl₃):

-

δ ~8.2 ppm (s, 1H, Ar-H)

-

δ ~7.8 ppm (s, 1H, Ar-H)

-

δ ~4.8 ppm (s, 2H, -CH₂OH)

-

δ ~4.0 ppm (s, 3H, -OCH₃)

-

δ ~2.5 ppm (br s, 1H, -OH)

13C NMR (101 MHz, CDCl₃):

-

δ ~160 ppm (C-O)

-

δ ~145 ppm (C-CF₃)

-

δ ~140 ppm (Ar-C)

-

δ ~135 ppm (Ar-C)

-

δ ~124 ppm (q, J ≈ 272 Hz, -CF₃)

-

δ ~120 ppm (Ar-C)

-

δ ~60 ppm (-CH₂OH)

-

δ ~54 ppm (-OCH₃)

Mass Spectrometry (ESI+):

-

m/z: 208.06 [M+H]⁺

Infrared (IR) Spectroscopy (ATR):

-

~3400 cm⁻¹ (O-H stretch, broad)

-

~2950 cm⁻¹ (C-H stretch, aliphatic)

-

~1600, 1480 cm⁻¹ (C=C, C=N stretch, aromatic)

-

~1300-1100 cm⁻¹ (C-F stretch, strong)

-

~1050 cm⁻¹ (C-O stretch)

Applications in Drug Development: A Gateway to PROTACs

The primary application of this compound in contemporary drug discovery is as a versatile building block for the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.

A PROTAC molecule consists of three key components:

-

A ligand that binds to the target protein (the "warhead").

-

A ligand that recruits an E3 ubiquitin ligase.

-

A chemical linker that connects the two ligands.

This compound serves as a valuable component of the linker, providing a rigid and synthetically tractable scaffold to which the warhead and E3 ligase ligand can be attached. The hydroxyl group offers a convenient handle for further chemical modification, allowing for the facile installation of the rest of the linker and one of the ligands.

Caption: The role of the building block in a PROTAC and the general mechanism of action.

The trifluoromethyl group on the pyridine ring can enhance the pharmacokinetic properties of the resulting PROTAC, while the methoxy group can influence its conformation and solubility. The pyridine nitrogen also provides a potential point for hydrogen bonding interactions.

While specific PROTACs synthesized from this building block are often proprietary and found within patent literature, its commercial availability as a "Protein Degrader Building Block" underscores its utility in this area. Researchers can utilize this intermediate to systematically explore the structure-activity relationships of the linker region in their PROTAC designs, optimizing for potency, selectivity, and drug-like properties.

Reactivity and Handling

This compound is a stable solid under standard laboratory conditions. The primary alcohol functionality is the most reactive site, susceptible to oxidation to the corresponding aldehyde or carboxylic acid, and can be converted to a leaving group (e.g., a tosylate or halide) for nucleophilic substitution reactions. The pyridine ring is generally stable but can undergo reactions typical of electron-deficient aromatic systems.

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound is a strategically important building block for medicinal chemists, particularly those working in the field of targeted protein degradation. Its unique combination of a trifluoromethyl group, a methoxy group, and a reactive methanol handle on a pyridine scaffold provides a valuable platform for the synthesis of complex bioactive molecules. As the development of PROTACs and other novel therapeutic modalities continues to accelerate, the demand for well-characterized and versatile intermediates like this compound is expected to grow. This guide provides a foundational understanding of its synthesis, properties, and applications to aid researchers in its effective utilization in their drug discovery programs.

References

Sources

spectroscopic data for (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol

An In-Depth Technical Guide to the Spectroscopic Characterization of (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the , a key intermediate in pharmaceutical and agrochemical research. The methodologies and interpretations presented herein are designed to offer researchers, scientists, and drug development professionals a robust framework for the structural elucidation and quality control of this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the pyridine ring, which gives rise to a distinct spectroscopic fingerprint. Understanding the interplay of the electron-donating methoxy group, the electron-withdrawing trifluoromethyl group, and the hydroxymethyl substituent is crucial for accurate spectral interpretation.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for reliable data interpretation.

Figure 2: Workflow for NMR data acquisition and processing.

¹H NMR Spectroscopy Data

Table 1: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.30 | s | 1H | H-6 |

| ~7.85 | s | 1H | H-4 |

| ~4.75 | s | 2H | -CH₂OH |

| ~4.05 | s | 3H | -OCH₃ |

| ~2.50 | br s | 1H | -OH |

Interpretation of ¹H NMR Spectrum:

-

Aromatic Protons (H-4 and H-6): The two protons on the pyridine ring are expected to appear as singlets due to the substitution pattern, which minimizes vicinal coupling. The H-6 proton is anticipated to be the most downfield-shifted due to the deshielding effects of the adjacent nitrogen and the trifluoromethyl group.

-

Methanol Protons (-CH₂OH): The methylene protons of the hydroxymethyl group are expected to appear as a singlet. The hydroxyl proton is typically a broad singlet and its chemical shift can vary with concentration and temperature.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy Data

Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C-2 |

| ~148 (q) | C-6 |

| ~138 (q) | C-4 |

| ~125 | C-3 |

| ~123 (q, J ≈ 272 Hz) | -CF₃ |

| ~120 (q) | C-5 |

| ~60 | -CH₂OH |

| ~54 | -OCH₃ |

Interpretation of ¹³C NMR Spectrum:

-

Aromatic Carbons: The carbon atoms of the pyridine ring exhibit a wide range of chemical shifts due to the diverse electronic effects of the substituents. The C-2 carbon, attached to the electronegative oxygen of the methoxy group, is expected to be the most downfield. The carbons coupled to the fluorine atoms of the trifluoromethyl group (C-4, C-5, and C-6) will appear as quartets.

-

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet with a large coupling constant (J) due to the three attached fluorine atoms.

-

Aliphatic Carbons: The carbons of the hydroxymethyl and methoxy groups are expected in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.

Experimental Protocol: Mass Spectrometry Data Acquisition

Figure 3: Workflow for mass spectrometry data acquisition.

Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 208.0631 | [M+H]⁺ |

| 190.0525 | [M-OH]⁺ |

| 178.0525 | [M-CH₂OH]⁺ |

Interpretation of Mass Spectrum:

-

Molecular Ion: The protonated molecular ion ([M+H]⁺) is expected to be observed at an m/z corresponding to the molecular weight of the compound plus the mass of a proton.

-

Fragmentation: Common fragmentation pathways may include the loss of the hydroxyl group (-OH) or the entire hydroxymethyl group (-CH₂OH).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy Data Acquisition

Figure 4: Workflow for IR spectroscopy data acquisition.

Infrared Spectroscopy Data

Table 4: Predicted IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3350 (broad) | O-H stretch (alcohol) |

| ~2950 | C-H stretch (aliphatic) |

| ~1600, ~1470 | C=C and C=N stretch (aromatic ring) |

| ~1250, ~1120 | C-F stretch (trifluoromethyl) |

| ~1050 | C-O stretch (alcohol and ether) |

Interpretation of IR Spectrum:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is a characteristic feature of the hydroxyl group.

-

C-H Stretches: Absorptions corresponding to the sp³ hybridized C-H bonds of the methoxy and hydroxymethyl groups are expected around 2850-3000 cm⁻¹.

-

Aromatic Ring Stretches: The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1400-1600 cm⁻¹ region.

-

C-F Stretches: The strong C-F stretching vibrations of the trifluoromethyl group are expected in the 1100-1300 cm⁻¹ region.

-

C-O Stretches: The C-O stretching vibrations for the alcohol and ether functionalities will likely appear in the 1000-1200 cm⁻¹ range.

Conclusion

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

PubChem. (n.d.). 2-Methoxy-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link][1]

-

SpectraBase. (n.d.). 2-Methoxy-5-(trifluoromethyl)pyridine. Wiley-VCH. Retrieved from [Link][2]

Sources

CAS number for (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol

An In-depth Technical Guide to (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol

Executive Summary: This document provides a comprehensive technical overview of this compound, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy to enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This guide details the physicochemical properties, a validated synthetic pathway, potential applications as a key building block in pharmaceutical research, and essential safety and handling protocols for this compound. The intended audience includes researchers, synthetic chemists, and professionals in the field of drug discovery.

Introduction and Significance

This compound, identified by the CAS Number 345200-93-3 , belongs to the class of trifluoromethylpyridines.[3] These structures are crucial motifs in a variety of active pharmaceutical and agrochemical ingredients.[4][5] The strategic placement of substituents on the pyridine ring—a methoxy group at the 2-position, a hydroxymethyl group at the 3-position, and a trifluoromethyl group at the 5-position—creates a versatile chemical intermediate with multiple points for synthetic elaboration.

The trifluoromethyl group, in particular, is a cornerstone of modern drug design. Its strong electron-withdrawing nature and high lipophilicity can profoundly alter the pharmacokinetic and pharmacodynamic profile of a parent molecule.[1] It can block metabolic hotspots, improve membrane permeability, and enhance interactions with biological targets, making it a highly desirable feature in the development of novel therapeutics.[1][2]

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are compiled from various chemical databases and supplier information.

| Property | Value | Source |

| CAS Number | 345200-93-3 | Parchem[3] |

| Molecular Formula | C8H8F3NO2 | Derived |

| Molecular Weight | 207.15 g/mol | Derived |

| Appearance | Solid or Liquid | Generic |

| IUPAC Name | This compound | Generic |

Note: Physical properties such as melting point and boiling point are not consistently reported and should be determined empirically.

Synthesis and Mechanistic Considerations

The synthesis of substituted trifluoromethylpyridines often involves multi-step sequences starting from more common pyridine derivatives. A plausible and efficient synthetic route to this compound is outlined below.

Proposed Synthetic Pathway

The synthesis can be envisioned starting from 2-chloro-5-(trifluoromethyl)pyridine, a commercially available building block. The pathway involves a regioselective introduction of the methoxy group, followed by functionalization at the 3-position.

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of 2-Methoxy-5-(trifluoromethyl)pyridine

-

To a solution of sodium methoxide in methanol, add 2-chloro-5-(trifluoromethyl)pyridine.

-

Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine

-

Dissolve 2-methoxy-5-(trifluoromethyl)pyridine in concentrated sulfuric acid at 0°C.

-

Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Carefully pour the mixture onto ice and neutralize with a base (e.g., NaOH solution).

-

Extract the product, dry the organic phase, and purify as described in Step 1.

Step 3: Synthesis of 2-Methoxy-5-(trifluoromethyl)pyridine-3-carbaldehyde

-

Dissolve the bromo-intermediate in anhydrous THF and cool to -78°C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Slowly add n-butyllithium (n-BuLi) and stir for 30-60 minutes to achieve lithium-halogen exchange.

-

Add anhydrous N,N-dimethylformamide (DMF) and allow the reaction to slowly warm to room temperature.

-

Quench the reaction with saturated ammonium chloride solution and extract the product.

-

Purify the resulting aldehyde by column chromatography.

Step 4: Synthesis of this compound

-

Dissolve the aldehyde from Step 3 in methanol at 0°C.

-

Add sodium borohydride (NaBH4) portion-wise.

-

Stir the reaction at room temperature until the aldehyde is fully reduced.

-

Quench the reaction with water, extract the product, dry the organic phase, and concentrate to yield the final compound. Further purification can be achieved via chromatography or recrystallization.

Applications in Drug Discovery

This molecule is not an end-product but a valuable building block. Its functional groups—the primary alcohol, the methoxy ether, and the pyridine nitrogen—provide orthogonal handles for diverse chemical transformations in a drug discovery campaign.

-

Hydroxymethyl Group (-CH2OH): Can be oxidized to an aldehyde or carboxylic acid, or used in esterification, etherification, or Mitsunobu reactions to link to other molecular fragments.

-

Methoxy Group (-OCH3): Can potentially be demethylated to a hydroxyl group, providing another point for modification or a key hydrogen bond donor.

-

Pyridine Ring: The nitrogen atom can be N-oxidized or quaternized, and the ring itself can participate in various cross-coupling reactions.

Role in Lead Optimization Workflow

The utility of this building block is best illustrated in the context of a typical lead optimization workflow in medicinal chemistry.

Caption: Use of the title compound in a drug discovery workflow.

This compound serves as a key intermediate for synthesizing novel molecules for screening. Its trifluoromethyl group provides a robust anchor that often imparts favorable metabolic properties.[1][5]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are mandatory when handling this compound and its precursors. The following information is based on data for structurally related compounds.

GHS Hazard Information

The following hazards are associated with similar trifluoromethyl- and pyridine-containing compounds.[6]

| Hazard Class | Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[6] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[6] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[6] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[7] Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protection:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7][8]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed and store locked up.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

This compound is a high-value chemical intermediate with significant potential in the synthesis of novel bioactive compounds. Its carefully designed substitution pattern, particularly the inclusion of the trifluoromethyl group, makes it an attractive building block for overcoming common challenges in drug development, such as metabolic instability. The synthetic pathways and safety protocols outlined in this guide provide a foundational framework for researchers to utilize this compound effectively and safely in their discovery efforts.

References

-

PubChem. [2-(Trifluoromethyl)pyridin-3-yl]methanol. [Link]

-

Aladdin. [2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methanol. [Link]

-

Methanol Safety Data Sheet. [Link]

-

PubChem. (5-(Trifluoromethyl)pyridin-2-yl)methanol. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

YPF Quimica. HAZARD IDENTIFICATION - methanol. [Link]

-

PubChem. 2-Methoxy-5-(trifluoromethyl)pyridine. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Bentham Science. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]

-

Semantic Scholar. Discovery and Structure−Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jelsciences.com [jelsciences.com]

- 3. parchem.com [parchem.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. [2-(Trifluoromethyl)pyridin-3-yl]methanol | C7H6F3NO | CID 14761465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. methanex.com [methanex.com]

The Trifluoromethylpyridine Moiety: A Cornerstone of Modern Agrochemical and Pharmaceutical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into the pyridine scaffold has emerged as a paramount strategy in the design of highly efficacious agrochemicals and pharmaceuticals. This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by trifluoromethylpyridine derivatives. We will delve into the fundamental physicochemical properties imparted by the CF3 group, elucidate the mechanisms of action across various biological targets, and provide detailed experimental protocols for the synthesis and evaluation of these potent compounds. This guide is intended to serve as an authoritative resource for researchers and professionals engaged in the discovery and development of next-generation bioactive molecules.

The Physicochemical Impact of Trifluoromethylation on the Pyridine Ring

The trifluoromethyl group is a bioisostere of the methyl group, yet it possesses profoundly different electronic properties that dramatically influence a molecule's behavior in a biological system.[1] The strong electron-withdrawing nature of the three fluorine atoms significantly alters the electron density of the pyridine ring, impacting several key physicochemical parameters:

-

Increased Lipophilicity: The CF3 group substantially increases the lipophilicity of the parent molecule.[2][3] This enhancement in fat-solubility can improve a compound's ability to cross biological membranes, such as the cell membranes of pathogens or the gut wall in mammals, thereby increasing its bioavailability.[3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes.[2][3] Replacing a metabolically vulnerable methyl or hydrogen group with a CF3 group can significantly prolong the half-life of a compound in an organism, leading to sustained biological activity.[2]

-

Enhanced Binding Affinity: The electronic and steric properties of the trifluoromethyl group can lead to more potent interactions with biological targets.[2] The CF3 group can participate in favorable dipole-dipole, hydrogen bonding, and other non-covalent interactions within a protein's binding pocket, leading to increased binding affinity and, consequently, higher efficacy.

-

Altered Acidity/Basicity: The potent inductive effect of the CF3 group withdraws electron density from the pyridine nitrogen, making it less basic. This alteration in pKa can influence a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with target proteins.

These unique properties have established the trifluoromethylpyridine scaffold as a "privileged" structural motif in both agrochemical and pharmaceutical research.[1]

Biological Activities in Agrochemicals

Trifluoromethylpyridine derivatives have demonstrated remarkable success in crop protection, with numerous commercialized products exhibiting potent herbicidal, insecticidal, and fungicidal activities.[4][5]

Herbicidal Activity: Inhibition of Acetyl-CoA Carboxylase (ACCase)

A prominent class of herbicides containing the trifluoromethylpyridine moiety are the aryloxyphenoxypropionates ("fops"), such as fluazifop-butyl.[1][4] These herbicides are potent inhibitors of the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids in grasses.[4]

Mechanism of Action: ACCase catalyzes the first committed step in fatty acid synthesis.[6][7] By inhibiting this enzyme, trifluoromethylpyridine-containing herbicides block the production of lipids essential for cell membrane formation and energy storage, leading to the death of susceptible grass weeds.[8]

Insecticidal Activity: Targeting the Nervous System and Chordotonal Organs

Trifluoromethylpyridine derivatives have yielded a diverse range of insecticides with novel modes of action.

Flonicamid: This insecticide is a selective aphicide that acts as a chordotonal organ modulator.[9] Chordotonal organs are sensory receptors in insects responsible for detecting sound, vibration, and gravity.[9] Flonicamid disrupts the function of these organs, leading to a rapid cessation of feeding and ultimately starvation.[5][10] More recent research has identified that a metabolite of flonicamid, TFNA-AM, inhibits the enzyme nicotinamidase (Naam) in chordotonal stretch-receptor neurons.[11]

Sulfoxaflor: Another important insecticide, sulfoxaflor, features a 6-(trifluoromethyl)pyridine moiety and targets the nicotinic acetylcholine receptors (nAChRs) in the insect nervous system, leading to paralysis and death.[4]

Fungicidal Activity: Inhibition of Succinate Dehydrogenase (SDH)

The fungicide fluopyram is a prime example of a trifluoromethylpyridine derivative that inhibits succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain (Complex II).[12]

Mechanism of Action: SDH plays a crucial role in cellular respiration by oxidizing succinate to fumarate.[12][13] By blocking the activity of SDH, fluopyram disrupts the production of ATP, the cell's primary energy currency, leading to fungal cell death.[13]

Pharmaceutical Applications of Trifluoromethylpyridine Derivatives

The advantageous physicochemical properties of the trifluoromethylpyridine scaffold have also been extensively leveraged in drug discovery, leading to the development of therapies for a range of diseases.[4][5]

Anticancer Activity: Targeting Key Signaling Pathways

Several trifluoromethylpyridine derivatives have shown promising anticancer activity by inhibiting critical signaling pathways involved in tumor growth and proliferation.[2][14]

EGFR Inhibition: Some derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers.[15][16] By blocking EGFR signaling, these compounds can halt cancer cell proliferation and induce apoptosis.[15][16]

Antiviral Activity

The trifluoromethylpyridine moiety is also present in some antiviral agents. For instance, novel derivatives have been designed as potential plant activators, enhancing a plant's natural defenses against viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[17][18] In human medicine, the trifluoromethyl group is a key feature in some FDA-approved antiviral drugs, contributing to their metabolic stability and pharmacokinetic profiles.[19]

Other Therapeutic Areas

Derivatives of trifluoromethylpyridine are being explored for a wide array of other therapeutic applications, including as anti-inflammatory, antibacterial, and antimalarial agents.[2][20]

Experimental Protocols

To provide practical insights for researchers, this section details representative experimental procedures for the synthesis and biological evaluation of trifluoromethylpyridine derivatives.

Synthesis of a Key Intermediate: 2-Chloro-5-(trifluoromethyl)pyridine

This intermediate is a crucial building block for many biologically active trifluoromethylpyridine derivatives.[1]

Method: Vapor-Phase Chlorination and Fluorination of 3-Picoline [1]

Materials:

-

3-Picoline

-

Chlorine gas

-

Anhydrous Hydrogen Fluoride (HF)

-

Transition metal-based catalyst (e.g., iron fluoride)

-

High-temperature reactor

Procedure:

-

Vaporization: Vaporize 3-picoline and mix with chlorine gas and anhydrous hydrogen fluoride.

-

Reaction: Pass the gaseous mixture through a high-temperature reactor (>300°C) containing the transition metal-based catalyst. The chlorination of the methyl group and subsequent fluorine exchange occur simultaneously.

-

Quenching and Neutralization: The reaction products are rapidly cooled and neutralized with a base (e.g., aqueous sodium hydroxide) to quench the reaction and remove acidic byproducts.

-

Extraction: Extract the crude product with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Purify the 2-chloro-5-(trifluoromethyl)pyridine by fractional distillation under reduced pressure.

-

Characterization: Confirm the identity and purity of the product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of a Final Product: Fluopyram

This protocol outlines the final amidation step in the synthesis of the fungicide fluopyram.[14]

Materials:

-

2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride

-

2-(Trifluoromethyl)benzoyl chloride

-

Triethylamine

-

Dichloromethane

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride in dichloromethane.

-

Base Addition: Cool the mixture in an ice bath and slowly add triethylamine dissolved in dichloromethane.

-

Acylation: Add a solution of 2-(trifluoromethyl)benzoyl chloride in dichloromethane dropwise to the reaction mixture while maintaining the low temperature.

-

Reaction Progression: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 10 hours.

-

Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude fluopyram by recrystallization or column chromatography.

-

Characterization: Confirm the structure and purity of the final product by NMR, Mass Spectrometry, and High-Performance Liquid Chromatography (HPLC).

In Vitro Biological Assay: Inhibition of Succinate Dehydrogenase (SDH)

This assay is used to determine the inhibitory activity of compounds like fluopyram on the SDH enzyme.[21]

Materials:

-

Fungal mycelia (e.g., from a target pathogen)

-

Ice-cold SDH assay buffer

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Succinate dehydrogenase (SDH) activity assay kit (colorimetric)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Extraction: Homogenize fungal mycelia in ice-cold SDH assay buffer. Centrifuge the homogenate to obtain a supernatant containing the SDH enzyme.

-

Assay Setup: In a 96-well plate, add the enzyme supernatant, the test compound at various concentrations, and the components of the SDH activity assay kit according to the manufacturer's instructions.

-

Reaction Initiation and Incubation: Initiate the enzymatic reaction (typically by adding succinate) and incubate the plate at a controlled temperature for a specific time.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The change in absorbance is proportional to the SDH activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control (without inhibitor). Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the inhibition data against the compound concentrations.

Quantitative Data Summary

The following tables provide a summary of the biological activities of representative trifluoromethylpyridine derivatives.

Table 1: Agrochemical Trifluoromethylpyridine Derivatives

| Compound | Class | Target | Organism | Activity Metric | Value | Reference |

| Fluazifop-butyl | Herbicide | ACCase | Grass weeds | - | - | [4] |

| Flonicamid | Insecticide | Chordotonal organs/Naam | Aphids | - | - | [5][9][11] |

| Sulfoxaflor | Insecticide | nAChR | Sucking insects | - | - | [4] |

| Fluopyram | Fungicide | SDH | Fungi | - | - | [12] |

| Chlorfluazuron | Insecticide | Chitin synthesis | Insects | - | - | [1] |

Table 2: Pharmaceutical Trifluoromethylpyridine Derivatives

| Compound | Therapeutic Area | Target/Mechanism | Activity Metric | Value | Reference |

| Tipranavir | Antiviral (HIV) | HIV protease inhibitor | - | - | [1] |

| Enasidenib | Anticancer | IDH2 inhibitor | - | - | [22] |

| Compound 9u | Anticancer | EGFR inhibitor | IC50 (A549 cells) | 0.35 µM | [16] |

| Compound 17v | Anticancer | Apoptosis induction | IC50 (H1975 cells) | 2.27 µM | [23] |

| Compound A16 | Antiviral (Plant) | Plant activator (TMV) | EC50 | 18.4 µg/mL | [17][18] |

Conclusion and Future Perspectives

Trifluoromethylpyridine derivatives have unequivocally demonstrated their immense value in both the agrochemical and pharmaceutical industries. Their unique physicochemical properties, conferred by the trifluoromethyl group, have enabled the development of highly potent and selective bioactive molecules with diverse mechanisms of action. The continued exploration of this versatile scaffold, coupled with advances in synthetic methodologies and a deeper understanding of biological pathways, promises the discovery of even more innovative and effective solutions to challenges in human health and food security. As structure-activity relationships are further refined and novel biological targets are identified, the trifluoromethylpyridine moiety is poised to remain a cornerstone of modern chemical biology and drug discovery for the foreseeable future.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

Understanding Flonicamid: Mechanism, Use, and Safety. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

A NOVEL AND PRACTICAL SYNTHETIC PROCESS FOR FLUOPYRAM. Arkat USA. [Link]

-

Flonicamid, a novel insecticide with a rapid inhibitory effect on aphid feeding. ResearchGate. [Link]

-

Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers Media S.A.. [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

2006: Flonicamid - A Novel Mode of action for Piercing Sucking Insects. The National Cotton Council. [Link]

-

Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Flonicamid. LSU AgCenter. [Link]

- CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.

- CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine.

- CN109293565A - A kind of preparation method of fluopyram.

-

Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. National Institutes of Health. [Link]

- CN113620867A - Synthesis method of fluopyram.

-

Main aspects of acetyl-coenzyme A carboxylase (ACCase)-inhibiting... ResearchGate. [Link]

-

Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. PubMed Central. [Link]

-

Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. PubMed Central. [Link]

- CN110437138B - Improved synthesis process of fluopyram.

- Fluopyram and synthesis method thereof.

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers Media S.A.. [Link]

-

An insecticide target in mechanoreceptor neurons. National Institutes of Health. [Link]

-

Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. PubMed. [Link]

-

Acetyl-coenzyme A carboxylases: versatile targets for drug discovery. PubMed Central. [Link]

-

Insights into the methodology of acetyl-CoA carboxylase inhibition. PubMed. [Link]

-

The Acetyl-CoA Carboxylase (ACC) Project. Columbia University. [Link]

-

Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. MDPI. [Link]

-

Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and diclofop. PubMed Central. [Link]

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PubMed Central. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

-

Acetyl-coenzyme A carboxylases: Versatile targets for drug discovery. Liang Tong Lab at Columbia University. [Link]

-

Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. MDPI. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Semantic Scholar. [Link]

-

Succinate Dehydrogenase: An Ideal Target for Fungicide Discovery. Semantic Scholar. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. OUCI. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

-

Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. PubMed Central. [Link]

-

Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. PubMed. [Link]

-

Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. [Link]

-

Insights into the methodology of acetyl-CoA carboxylase inhibition. ResearchGate. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights into the methodology of acetyl-CoA carboxylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Flonicamid [lsuagcenter.com]

- 10. researchgate.net [researchgate.net]

- 11. An insecticide target in mechanoreceptor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. revroum.lew.ro [revroum.lew.ro]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators | Semantic Scholar [semanticscholar.org]

- 18. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemijournal.com [chemijournal.com]

- 21. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Pivotal Building Block in Medicinal Chemistry

(2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol has emerged as a significant heterocyclic building block for the synthesis of complex molecular architectures, particularly in the realm of targeted protein degradation. Its unique substitution pattern, featuring an electron-donating methoxy group, a strongly electron-withdrawing trifluoromethyl group, and a reactive hydroxymethyl handle, bestows upon it a versatile reactivity profile. This guide provides an in-depth analysis of the synthesis, reactivity, and strategic applications of this compound, with a focus on its role in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

The trifluoromethyl group is a well-established bioisostere for a methyl group, offering improved metabolic stability and increased lipophilicity, which can enhance cell permeability and target engagement.[1] The methoxy group, on the other hand, can modulate the electronic properties of the pyridine ring and provide a potential hydrogen bond acceptor. The primary alcohol functionality serves as a convenient point for chemical modification, allowing for the facile incorporation of this pyridine scaffold into larger molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1227581-36-3[2] |

| Molecular Formula | C₈H₈F₃NO₂[2] |

| Molecular Weight | 207.15 g/mol [2] |

| Appearance | Off-white to light yellow solid |

| Purity | ≥97% |

| Storage | Room temperature[2] |

Synthesis and Characterization: Establishing a Reliable Foundation

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves the selective reduction of a suitable precursor such as methyl 2-methoxy-5-(trifluoromethyl)nicotinate. This precursor can be synthesized from commercially available starting materials through a series of well-documented reactions.

Caption: Proposed synthetic route to the target molecule.

Experimental Protocol: A Representative Synthesis

Step 1: Esterification of 2-Chloro-5-(trifluoromethyl)nicotinic acid

-

To a solution of 2-chloro-5-(trifluoromethyl)nicotinic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 10 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford methyl 2-chloro-5-(trifluoromethyl)nicotinate.

Step 2: Nucleophilic Aromatic Substitution

-

To a solution of methyl 2-chloro-5-(trifluoromethyl)nicotinate (1.0 eq) in anhydrous methanol (10 vol), add sodium methoxide (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water and concentrate under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3 x 10 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 2-methoxy-5-(trifluoromethyl)nicotinate.

Step 3: Reduction to the Alcohol

-

To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) (10 vol) at 0 °C, add a solution of methyl 2-methoxy-5-(trifluoromethyl)nicotinate (1.0 eq) in THF (5 vol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and quench sequentially with water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

While the specific spectra for the title compound are not publicly available, the expected NMR and IR data can be inferred from closely related structures. For instance, the spectroscopic data for 2-methoxy-3-(trifluoromethyl)pyridine provides a useful reference.

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | δ 8.2-8.4 (s, 1H, Ar-H), 7.6-7.8 (s, 1H, Ar-H), 4.7-4.9 (s, 2H, -CH₂OH), 4.0-4.2 (s, 3H, -OCH₃), 2.5-3.5 (br s, 1H, -OH) |

| ¹³C NMR | δ 160-162, 148-150, 135-137 (q), 130-132, 123 (q, J ≈ 270 Hz), 118-120 (q), 60-62 (-CH₂OH), 54-56 (-OCH₃) |

| ¹⁹F NMR | δ -62 to -64 (s, 3F) |

| IR (KBr) | 3400-3200 cm⁻¹ (O-H stretch), 2950-2850 cm⁻¹ (C-H stretch), 1600-1580 cm⁻¹ (C=C, C=N stretch), 1350-1100 cm⁻¹ (C-F stretch) |

Reactivity and Chemical Transformations

The hydroxymethyl group is the primary site of reactivity in this compound, allowing for a variety of chemical transformations to introduce diverse functionalities.

Oxidation to the Aldehyde and Carboxylic Acid

The primary alcohol can be selectively oxidized to the corresponding aldehyde or further to the carboxylic acid using standard oxidizing agents.

Caption: Oxidation pathways of the title compound.

Protocol for Oxidation to Aldehyde (using PCC):

-

To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) and silica gel in anhydrous dichloromethane (DCM) (10 vol), add a solution of this compound (1.0 eq) in DCM (5 vol).

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite® and wash with DCM.

-

Concentrate the filtrate and purify the crude product by column chromatography to yield 2-methoxy-5-(trifluoromethyl)nicotinaldehyde.

Conversion to Halides

The hydroxyl group can be readily converted to a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions.

Protocol for Conversion to Chloride (using Thionyl Chloride):

-

To a solution of this compound (1.0 eq) in anhydrous DCM (10 vol) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford 3-(chloromethyl)-2-methoxy-5-(trifluoromethyl)pyridine.

Etherification

The alcohol can undergo etherification to form various ethers, which is a common strategy for linker synthesis in PROTACs.

Protocol for Williamson Ether Synthesis:

-

To a solution of this compound (1.0 eq) in anhydrous THF (10 vol) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired alkyl halide (e.g., a linker precursor with a terminal halide) (1.1 eq) and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Application in PROTACs: A Key Component in Linker Design

This compound is classified as a "Protein Degrader Building Block," highlighting its utility in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-binding ligand.

The title compound can be incorporated into PROTAC linkers through its hydroxymethyl group. After conversion to a halide or another suitable leaving group, it can be attached to a linker chain via nucleophilic substitution. Alternatively, the alcohol itself can act as a nucleophile in reactions such as Mitsunobu or by forming an ether linkage with an activated linker precursor.

Caption: Role in PROTAC linker construction.

The pyridine moiety introduced by this building block can offer several advantages in PROTAC design:

-

Solubility and Physicochemical Properties: The polar nature of the pyridine ring can improve the overall solubility of the often-large and hydrophobic PROTAC molecule.

-

Vectorial Properties: The defined geometry of the pyridine ring can provide rigidity to the linker, helping to control the spatial orientation of the two binding ligands for optimal ternary complex formation.

-

Metabolic Stability: The trifluoromethyl group enhances the metabolic stability of the pyridine ring, preventing unwanted metabolism at that position.[1]

Conclusion

This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an ideal scaffold for the synthesis of complex molecules. Its application in the design of PROTACs underscores its importance in the development of next-generation therapeutics. This guide has provided a comprehensive overview of its synthesis, reactivity, and strategic utility, offering a foundation for its effective application in drug discovery and development programs.

References

-

Aladdin. [2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methanol. [Link]

-

PubChem. (5-(Trifluoromethyl)pyridin-2-yl)methanol. [Link]

Sources

An In-depth Technical Guide to the Discovery of Novel Pyridine Methanol Compounds for Drug Development

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the discovery of novel pyridine methanol compounds. It delves into the core aspects of synthesis, characterization, and application, emphasizing the rationale behind experimental choices and providing actionable protocols.

Part 1: The Strategic Importance of the Pyridine Methanol Scaffold

The pyridine ring is a ubiquitous motif in pharmaceuticals, present in numerous FDA-approved drugs.[1] Its inclusion is often strategic, as the nitrogen atom can act as a hydrogen bond acceptor and improve the solubility and bioavailability of a compound.[2] When functionalized with a methanol group, the resulting pyridine methanol scaffold offers a versatile platform for generating diverse molecular architectures.[3] The hydroxyl group serves as a reactive handle for further modifications, such as esterification and etherification, allowing for the systematic exploration of structure-activity relationships (SAR).[3]

This guide will focus on the discovery of novel pyridine methanol derivatives, outlining modern synthetic strategies, robust analytical and purification techniques, and their application in the design of new therapeutic agents.

Part 2: Synthesis of Novel Pyridine Methanol Compounds: A Modern Approach

The synthesis of pyridine methanol derivatives has evolved beyond classical methods. Modern approaches prioritize efficiency, selectivity, and the ability to introduce diverse functionalities.

Foundational Synthesis: Reduction of Pyridine Carboxylic Esters

A common and reliable method for synthesizing the core pyridine methanol structure is the reduction of a corresponding pyridine carboxylic acid or its ester.[3] Sodium borohydride, often in the presence of a co-reagent like lithium chloride, is a frequently used reducing agent for this transformation.[3]

This protocol details the reduction of methyl 4-pyridinecarboxylate to 4-pyridinemethanol.

-

Reaction Setup: In a round-bottom flask, dissolve methyl 4-pyridinecarboxylate (1 equivalent) in methanol.

-

Addition of Reducing Agent: Cool the solution to 0°C using an ice bath. Add sodium borohydride (4 equivalents) portion-wise, ensuring the temperature remains below 10°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium carbonate.

-

Purification: Remove the methanol under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield pure 4-pyridinemethanol.[4]

Advanced Strategies: C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool for the synthesis of complex heterocyclic compounds, offering a more atom-economical approach compared to traditional cross-coupling reactions.[5]

-

Palladium-Catalyzed Arylation: Palladium catalysts, in conjunction with specific ligands, can facilitate the direct arylation of the pyridine ring, allowing for the introduction of various aryl groups.[6] The regioselectivity of this reaction (C2, C3, or C4) is often controlled by the choice of ligand and any directing groups present on the pyridine substrate.[6]

-

Iridium-Catalyzed Borylation: Iridium catalysts are effective for the borylation of the pyridine core, which can then be further functionalized through Suzuki coupling reactions.[5] This method provides a versatile entry point for introducing a wide range of substituents.

The following diagram illustrates a generalized workflow for the synthesis and diversification of pyridine methanol compounds.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Prospective Analysis of (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol: A Technical Guide to Investigating its Potential Mechanism of Action

Abstract